molecular formula C7H5F2N3 B12830459 4,6-Difluoro-1H-benzo[d]imidazol-7-amine CAS No. 2208-26-6

4,6-Difluoro-1H-benzo[d]imidazol-7-amine

Cat. No.: B12830459
CAS No.: 2208-26-6
M. Wt: 169.13 g/mol
InChI Key: GNLVCEORRJUVOZ-UHFFFAOYSA-N
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Description

4,6-Difluoro-1H-benzo[d]imidazol-7-amine is a fluorinated derivative of benzoimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1H-benzo[d]imidazol-7-amine typically involves the introduction of fluorine atoms into the benzoimidazole ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced at specific positions on the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and amination, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-1H-benzo[d]imidazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4,6-Difluoro-1H-benzo[d]imidazol-7-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules .

Comparison with Similar Compounds

  • 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
  • 4,6-Dichloro-1H-benzo[d]imidazol-7-amine
  • 4,6-Dibromo-1H-benzo[d]imidazol-7-amine

Comparison: Compared to its analogs, 4,6-Difluoro-1H-benzo[d]imidazol-7-amine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound in drug design and materials science .

Properties

CAS No.

2208-26-6

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

5,7-difluoro-3H-benzimidazol-4-amine

InChI

InChI=1S/C7H5F2N3/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1-2H,10H2,(H,11,12)

InChI Key

GNLVCEORRJUVOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1F)N=CN2)N)F

Origin of Product

United States

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